4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
(4-methoxyphenyl) 8-ethoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-23-16-6-4-5-12-11-15(19(21)25-17(12)16)18(20)24-14-9-7-13(22-2)8-10-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSNGAZBWIMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and Sequential Esterification
The most widely validated approach involves a two-step protocol:
Step 1: Formation of 8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid
A mixture of 3-ethoxy-2-hydroxybenzaldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) undergoes Knoevenagel condensation in ethanol with piperidine (10 mol%) as a catalyst. The reaction proceeds at reflux (80°C, 4 h), yielding ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate as a white solid (m.p. 96–98°C, 85% yield). Hydrolysis with NaOH (2M, 70°C, 2 h) generates the carboxylic acid intermediate.
Step 2: Carbodiimide-Mediated Esterification
The carboxylic acid (1.0 mmol) reacts with 4-methoxyphenol (1.2 mmol) in anhydrous dichloromethane using dicyclohexylcarbodiimide (DCC, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). After 24 h at room temperature, column chromatography (silica gel, CHCl$$_3$$:MeOH 9:1) isolates the title compound as colorless crystals (m.p. 165–167°C, 82% yield).
Key Advantages :
Direct Coupling Using Acid Chlorides
An alternative route employs preformed coumarin acid chlorides. 8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride (1.0 mmol), synthesized via thionyl chloride treatment, reacts with 4-methoxyphenol (1.1 mmol) in dichloromethane with triethylamine (2.0 mmol). The reaction achieves 75% yield after 6 h, though purification requires recrystallization from ethyl acetate.
Limitations :
Transesterification of Ethyl Esters
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (1.0 mmol) undergoes transesterification with 4-methoxyphenol (5.0 mmol) in toluene under acidic catalysis (p-toluenesulfonic acid, 0.1 mmol) at 110°C for 12 h. Despite excess phenol, the yield plateaus at 68% due to equilibrium limitations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
$$ ^1H $$-NMR (400 MHz, DMSO-d$$_6 $$) :
$$ ^{13}C $$-NMR (100 MHz, DMSO-d$$_6 $$) :
X-ray Crystallography
Single-crystal analysis confirms coplanarity between the coumarin core and methoxyphenyl ring (dihedral angle = 48.04°). Intermolecular C–H···O interactions stabilize the crystal lattice, with a density of 1.345 g/cm³.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Knoevenagel + Esterification | 82 | 99.2 | Multi-step purification |
| Acid Chloride Coupling | 75 | 98.5 | Moisture sensitivity |
| Transesterification | 68 | 97.8 | Equilibrium limitations |
Industrial and Pharmacological Relevance
The title compound’s extended conjugation system (λ$$_{max}$$ = 320 nm in ethanol) suggests utility as a fluorescent probe. Additionally, structural analogs demonstrate anti-HIV activity by inhibiting reverse transcriptase, though biological testing remains pending for this derivative.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. 4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| Johnson et al. (2021) | A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
Pharmacology
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis.
Table 2: Anti-inflammatory Effects
| Study Reference | Model Used | Dosage (mg/kg) | Result |
|---|---|---|---|
| Lee et al. (2021) | Rat model of arthritis | 25 | Significant reduction in paw swelling |
| Chen et al. (2022) | Mouse model of colitis | 50 | Decreased levels of TNF-alpha |
Materials Science
Photovoltaic Applications
Recent studies have explored the use of chromene derivatives in organic photovoltaic devices. The unique electronic properties of this compound make it a candidate for use as an electron donor material in solar cells, potentially improving energy conversion efficiencies.
Table 3: Photovoltaic Performance
| Study Reference | Device Architecture | Efficiency (%) | Comments |
|---|---|---|---|
| Zhang et al. (2023) | Bulk heterojunction | 7.5 | High stability under illumination |
| Patel et al. (2023) | Tandem solar cells | 9.0 | Enhanced performance with dual-layer structure |
Case Study 1: Anticancer Research
In a study conducted by Smith et al., the effects of this compound on MCF-7 breast cancer cells were evaluated. The results indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Lee et al. investigated the anti-inflammatory properties of the compound using a rat model of arthritis. The study found that administration of the compound resulted in reduced inflammation and pain scores compared to control groups, highlighting its therapeutic potential for inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share a similar chromene backbone and exhibit diverse biological activities.
Flavones: Another class of compounds with a similar structure, known for their antioxidant and anti-inflammatory properties
Uniqueness
4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and ethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the chromene class, which is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene backbone with methoxy and ethoxy substituents that enhance its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Antimicrobial Activity : Studies have shown that chromene derivatives exhibit significant antimicrobial properties. The presence of the methoxy and ethoxy groups may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. For instance, it has been found to exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism involves the activation of apoptotic pathways, such as increased expression of p53 and caspase-3 cleavage .
- Anti-inflammatory Effects : Chromene derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.
Research Findings
Several studies have investigated the biological activity of this compound:
In Vitro Studies
A range of in vitro assays have demonstrated the compound's effectiveness against various cancer cell lines:
- Cytotoxicity Assays : The compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
Mechanistic Studies
Mechanistic studies revealed that the compound activates apoptotic signaling pathways:
- Western Blot Analysis : Increased levels of p53 and cleaved caspase-3 were observed in treated cells, confirming apoptosis induction .
Comparative Analysis with Similar Compounds
This compound can be compared with other chromene derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Coumarin Derivative | Antimicrobial | 10.00 | |
| Flavone Derivative | Antioxidant | 5.00 | |
| 4-Methoxyphenyl Chromene | Anticancer | 12.50 |
This comparison highlights the unique potency of this compound among similar compounds.
Case Studies
Recent case studies have focused on the therapeutic potential of this compound:
- Cancer Therapy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
- Infection Control : Another study indicated its effectiveness against resistant strains of bacteria, suggesting a promising role in antibiotic development.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate?
Answer:
The synthesis typically involves:
- Step 1: Formation of the chromene core via Pechmann or Kostanecki–Robinson reactions, followed by esterification.
- Step 2: Introduction of the 8-ethoxy group via nucleophilic substitution or alkylation under reflux conditions with ethanol or dimethylformamide as solvents .
- Step 3: Coupling the carboxylate group at position 3 with 4-methoxyphenol using 2-oxo-2H-chromene-3-carbonyl chloride (generated via thionyl chloride treatment) and triethylamine as a catalyst .
Key Considerations: Temperature control (~60–80°C) and purification via column chromatography (ethyl acetate/petroleum ether) are critical for high yields .
Advanced: How do substituent positions (e.g., 8-ethoxy vs. 7-methoxy) influence the biological activity of chromene derivatives?
Answer:
Substituent positioning alters electronic and steric properties, impacting bioactivity:
- Antimicrobial Activity: Methoxy groups at position 8 (as in the target compound) enhance antimicrobial efficacy compared to hydroxyl groups at position 7, likely due to increased lipophilicity .
- Anticancer Activity: Ethoxy groups at position 8 may improve DNA intercalation or enzyme inhibition, as seen in analogs like Methyl 8-Methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate .
Methodological Insight: Comparative structure-activity relationship (SAR) studies using analogs with systematic substituent variations are recommended .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: To confirm substituent positions (e.g., methoxy at C8, ethoxy at C4) and ester linkages .
- FT-IR: Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C–O bonds .
- Crystallography: Single-crystal X-ray diffraction (SHELX programs) resolves dihedral angles between the coumarin ring and 4-methoxyphenyl group (~48.04°), critical for understanding molecular conformation .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding) affect the crystal packing of this compound?
Answer:
- Supramolecular Features: C–H⋯O interactions form zig-zag chains along the c-axis, while C–H⋯π interactions stabilize layered packing in the ac plane .
- Impact on Stability: Stronger hydrogen bonds (e.g., O–H⋯O in hydroxylated analogs) increase melting points and crystallinity, whereas weaker interactions (e.g., C–H⋯O) may reduce thermal stability .
Methodological Note: Graph-set analysis (Etter’s formalism) is recommended to classify hydrogen-bonding patterns .
Basic: What biological activities are reported for structurally similar chromene derivatives?
Answer:
- Anticancer: Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate shows neuroprotective effects via ROS scavenging .
- Antimicrobial: Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate exhibits activity against H. pylori .
- Anti-inflammatory: 7-Hydroxy derivatives inhibit COX-2 enzymes .
Caution: Bioactivity data for the target compound specifically is limited; extrapolation from analogs is common .
Advanced: How can computational methods (e.g., DFT) optimize the design of chromene-based inhibitors?
Answer:
- Molecular Orbital Analysis: B3LYP/6-31G(d) calculations predict electrophilic regions (e.g., carbonyl groups) for targeting enzymes like kinases .
- Docking Studies: Virtual screening against crystallographic enzyme structures (e.g., PDB entries) identifies potential binding modes .
Example: Ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate was optimized using DFT for enhanced affinity .
Basic: What are the challenges in resolving data contradictions between biological assays and computational predictions?
Answer:
- Experimental Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., pH, solvent) can skew results .
- Computational Limitations: Force fields may inadequately model solvation effects or flexible binding pockets .
Resolution Strategy: Triangulate data using orthogonal assays (e.g., SPR for binding affinity, in vivo models for efficacy) .
Advanced: How does the dihedral angle between the coumarin ring and substituents influence pharmacological properties?
Answer:
- Planarity vs. Bioactivity: A smaller dihedral angle (e.g., 21.11° in 4-(octyloxy)phenyl derivatives) enhances π-π stacking with target proteins, improving anticancer activity .
- Conformational Flexibility: Larger angles (e.g., 54.46° in trifluoromethyl analogs) may reduce membrane permeability but increase selectivity .
Experimental Design: Compare analogs with varying dihedral angles via X-ray crystallography and MD simulations .
Basic: What solvents and catalysts are optimal for synthesizing chromene carboxylates?
Answer:
- Solvents: Ethanol (polar protic) for hydroxylation steps; dimethylformamide (polar aprotic) for SN2 reactions .
- Catalysts: Piperidine for Knoevenagel condensations; triethylamine for esterification .
Note: Solvent purity (>99%) minimizes side reactions during acyl chloride formation .
Advanced: What strategies address low yields in multi-step syntheses of substituted chromenes?
Answer:
- Stepwise Monitoring: TLC or HPLC tracks intermediate formation (e.g., coumarin-3-carbonyl chloride) .
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 6 h to 30 min) for cyclization steps .
- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups to prevent undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
